molecular formula C16H26Cl4N2O2 B5599582 N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5599582
M. Wt: 420.2 g/mol
InChI Key: OJAHPIPORZPLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest belongs to a class of benzamides evaluated for gastrokinetic activity, specifically enhancing gastric emptying in animal models. It is structurally related to compounds designed to bypass the dopaminergic side effects common to earlier gastrokinetic drugs.

Synthesis Analysis

The synthesis involves creating derivatives of benzamides with specific substitutions at the N-4 position, which significantly influence their gastrokinetic activity. These derivatives, including compounds with ethoxy groups and morpholinyl groups, have shown promising results in animal models for enhancing gastric emptying (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of these compounds, including variations in the substituents, plays a critical role in their activity. Structural analyses have shown that specific substituents at the N-4 position can enhance the gastrokinetic effect without eliciting dopamine D2 receptor antagonistic activity, a desirable feature for avoiding side effects (Kato et al., 1991).

Chemical Reactions and Properties

The chemical properties of these compounds are defined by their functional groups, which include ethoxy and morpholinyl groups. These groups contribute to the compounds' solubility and bioavailability, crucial factors for their gastrokinetic activity. The absence of dopamine D2 receptor antagonistic activity in these compounds is a significant chemical property that differentiates them from other gastrokinetic agents (Morie et al., 1994).

Scientific Research Applications

Chemical Compound Applications in Research

Environmental Presence and Impact

Chemicals with structures similar to "N-(3,5-dichloro-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride" often feature in studies focusing on their environmental presence, fate, and behavior, particularly in aquatic environments. For instance, research on parabens (Haman, Dauchy, Rosin, & Munoz, 2015) highlights the ubiquity of these compounds in surface water and sediments, driven by consumer product consumption and continuous environmental introduction (Haman et al., 2015). Such studies underscore the importance of understanding the environmental impact of synthetic compounds, including their biodegradability and potential to form more stable and toxic by-products.

Treatment of Organic Pollutants

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants has been explored (Husain & Husain, 2007). This approach is significant for treating pollutants that are challenging to degrade, indicating potential research applications for similar compounds in facilitating environmental remediation processes (Husain & Husain, 2007).

Neuroprotective Mechanisms

In the realm of neurology, compounds like citicoline have been studied for their neuroprotective effects in cerebral ischemia, suggesting a potential area of research for related compounds in contributing to the understanding and treatment of neurological damage (Adibhatla, Adibhatla, Hatcher, & Dempsey, 2002). The mechanisms through which these compounds act, such as enhancing phosphatidylcholine synthesis and inhibiting phospholipase activation, present a rich field of study (Adibhatla et al., 2002).

properties

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Cl2N2O2.2ClH/c1-2-22-16-13(10-14(17)11-15(16)18)12-19-4-3-5-20-6-8-21-9-7-20;;/h10-11,19H,2-9,12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAHPIPORZPLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

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